molecular formula C10H17N3O5S3 B194973 N-Desethyl brinzolamide CAS No. 404034-55-5

N-Desethyl brinzolamide

Katalognummer B194973
CAS-Nummer: 404034-55-5
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: MVBJPOIMDXIBKC-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desethyl brinzolamide is an active metabolite of the carbonic anhydrase (CA) inhibitor brinzolamide . It inhibits CAII and CAIV activities . Brinzolamide is used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .


Chemical Reactions Analysis

Brinzolamide is eliminated predominantly in the urine as unchanged drug. N-Desethyl brinzolamide is also found in the urine along with lower concentrations of the N-desmethoxypropyl and O-desmethyl metabolites .


Physical And Chemical Properties Analysis

Brinzolamide, the parent compound of N-Desethyl brinzolamide, is a nonbacteriostatic, heterocyclic thienothiazine-sulfonamide derivative with higher lipophilicity and lower aqueous solubility than dorzolamide or acetazolamide at physiological pH .

Wissenschaftliche Forschungsanwendungen

Ophthalmology

  • Application : Brinzolamide is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
  • Method of Application : Brinzolamide was developed as a topical solution to the systemic side effects and dorzolamide, the first-ever approved topical CA inhibitor with contrasting results and evidence . Unlike dorzolamide, brinzolamide has a higher lipophilicity to facilitate diffusion across the blood-retinal barrier .
  • Results : Brinzolamide was approved by the FDA in 1998 as a standalone product and in 2013 as a combination product with brimonidine tartrate . In Europe, it was also approved as a combination product with timolol in 2008 .

Drug Delivery

  • Application : A groundbreaking application of micellar technology within contact lenses to facilitate the sustained dispensation of timolol and brinzolamide, without compromising lens functionality .
  • Method of Application : The research articulates the use of micellar technology within contact lenses .
  • Results : The study suggests that this method can facilitate the sustained dispensation of timolol and brinzolamide .

Pharmacokinetics

  • Application : Brinzolamide is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
  • Method of Application : These studies often involve administering Brinzolamide to subjects and then measuring the concentration of Brinzolamide and its metabolites (including N-Desethyl brinzolamide) in various tissues and fluids over time .
  • Results : One such study found that N-Desethyl brinzolamide accumulated in red blood cells to steady-state within 20 to 28 weeks, reaching concentrations ranging from 6 to 30 mcM .

Ocular Hypertension

  • Application : Brinzolamide is indicated for the treatment of elevated intraocular pressure (IOP) in patients with ocular hypertension .
  • Method of Application : The recommended dose is one drop of Brinzolamide in the affected eye(s) 3 times daily .
  • Results : Brinzolamide has been shown to effectively reduce intraocular pressure in patients with ocular hypertension .

Open-Angle Glaucoma

  • Application : Brinzolamide is used in the treatment of open-angle glaucoma .
  • Method of Application : Similar to ocular hypertension, the recommended dose is one drop of Brinzolamide in the affected eye(s) 3 times daily .
  • Results : Brinzolamide has been shown to effectively reduce intraocular pressure in patients with open-angle glaucoma .

Safety And Hazards

N-Desethyl brinzolamide is for research use and not for human or veterinary diagnostic or therapeutic use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Zukünftige Richtungen

Brinzolamide, the parent compound of N-Desethyl brinzolamide, has been approved by the FDA for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of N-Desethyl brinzolamide, as well as exploring its potential therapeutic applications.

Eigenschaften

IUPAC Name

(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJPOIMDXIBKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434352
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desethyl brinzolamide

CAS RN

404034-55-5
Record name N-Desethyl-brinzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYL-BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Desethyl brinzolamide
Reactant of Route 2
N-Desethyl brinzolamide
Reactant of Route 3
N-Desethyl brinzolamide
Reactant of Route 4
N-Desethyl brinzolamide
Reactant of Route 5
N-Desethyl brinzolamide
Reactant of Route 6
N-Desethyl brinzolamide

Citations

For This Compound
12
Citations
R Hall, G Havner, J Baker, G Stafford… - Analytical profiles of …, 1999 - Elsevier
… The major degradation products observed in heat studies were the S isomer and N-desethyl brinzolamide (also observed as a major metabolite). While racemization rate is essentially …
Number of citations: 11 www.sciencedirect.com
L DeSantis - Survey of ophthalmology, 2000 - Elsevier
… -brinzolamide, and N-desethyl-brinzolamide, appear to bind … is metabolized to N-desethyl-brinzolamide and O-desmethyl-… shown that brinzolamide and N-desethyl-brinzolamide are at …
Number of citations: 137 www.sciencedirect.com
N Shoji - Expert Review of Ophthalmology, 2007 - Taylor & Francis
… In cynomolgus monkeys, N-desethyl-brinzolamide and O-desmethyl-brinzolamide are found in whole blood after topical brinzolamide dosing. In humans, N-desethyl-brinzolamide …
Number of citations: 5 www.tandfonline.com
JD Croxtall, LJ Scott - Drugs & aging, 2009 - Springer
… [20,24] N-desethyl brinzolamide is a major active metabolite that as a result of its binding … is accounted for as metabolites, with N-desethyl brinzolamide forming the main component.[24] …
Number of citations: 13 link.springer.com
SK Chew, SE Skalicky, I Goldberg - Expert Opinion on …, 2014 - Taylor & Francis
… Its metabolite, N-desethyl brinzolamide binds to CA-I and also accumulates in erythrocytes Citation[48]. In humans, unchanged brinzolamide and N-desethyl brinzolamide are excreted …
Number of citations: 6 www.tandfonline.com
RS Cvetkovic, CM Perry - Drugs & aging, 2003 - Springer
… Substantial concentrations of N-desethyl-brinzolamide were detected in human whole blood but not in plasma after both topical and oral administration in clinical trials.[14] This …
Number of citations: 68 link.springer.com
A Pokrywka, M Skrzypiec‐Spring… - Drug Testing and …, 2021 - Wiley Online Library
… In humans, the metabolite N-desethyl brinzolamide is formed, which also binds to CA and … N-Desethyl brinzolamide is also found in the urine along with lower concentrations of N-…
JM Prieto-Garcia, L Graham, O Alkhabbaz… - Plants, 2023 - mdpi.com
… The main metabolite of brinzolamide is N-desethyl-brinzolamide, which is an … of N-desethyl-brinzolamide will occur, reducing the effect. However, eliminated N-desethyl-brinzolamide …
Number of citations: 3 www.mdpi.com
SVPN America - 2018 - classic.clinicaltrials.gov
1 TITLE PAGE Clinical Study Protocol Brinzolamide 1% Ophthalmic Suspension Protocol S0883 Page 1 Brinzolamide 1% Ophthalmic Suspension Study S0883 Valeant Research & …
Number of citations: 0 classic.clinicaltrials.gov
VP Costa, A Harris, E Stefánsson, J Flammer… - Progress in retinal and …, 2003 - Elsevier
Based on the body of evidence implicating ocular blood flow disturbances in the pathogenesis of glaucoma, there is great interest in the investigation of the effects of antiglaucoma …
Number of citations: 171 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.